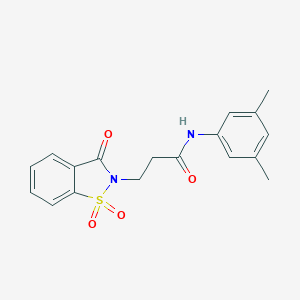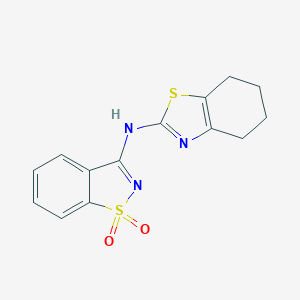
3-(4,5,6,7-tetrahydro-3H-1,3-benzothiazol-2-ylideneamino)-1??,2-benzothiazole-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4,5,6,7-tetrahydro-3H-1,3-benzothiazol-2-ylideneamino)-1??,2-benzothiazole-1,1-dione is a complex organic compound that belongs to the class of benzothiazoles and benzisothiazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5,6,7-tetrahydro-3H-1,3-benzothiazol-2-ylideneamino)-1??,2-benzothiazole-1,1-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process may include steps such as purification through crystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(4,5,6,7-tetrahydro-3H-1,3-benzothiazol-2-ylideneamino)-1??,2-benzothiazole-1,1-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-(4,5,6,7-tetrahydro-3H-1,3-benzothiazol-2-ylideneamino)-1??,2-benzothiazole-1,1-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4,5,6,7-tetrahydro-3H-1,3-benzothiazol-2-ylideneamino)-1??,2-benzothiazole-1,1-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Benzothiazoles: Compounds with a benzene ring fused to a thiazole ring.
Benzisothiazoles: Compounds with a benzene ring fused to an isothiazole ring.
Uniqueness
3-(4,5,6,7-tetrahydro-3H-1,3-benzothiazol-2-ylideneamino)-1??,2-benzothiazole-1,1-dione is unique due to its specific structure, which combines elements of both benzothiazoles and benzisothiazoles. This unique structure may confer distinct biological activities and properties, making it a valuable compound for research and development.
Properties
CAS No. |
663200-13-3 |
|---|---|
Molecular Formula |
C14H13N3O2S2 |
Molecular Weight |
319.4g/mol |
IUPAC Name |
1,1-dioxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C14H13N3O2S2/c18-21(19)12-8-4-1-5-9(12)13(17-21)16-14-15-10-6-2-3-7-11(10)20-14/h1,4-5,8H,2-3,6-7H2,(H,15,16,17) |
InChI Key |
GCORWAMTSXQCDG-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)N=C(S2)NC3=NS(=O)(=O)C4=CC=CC=C43 |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC3=NS(=O)(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


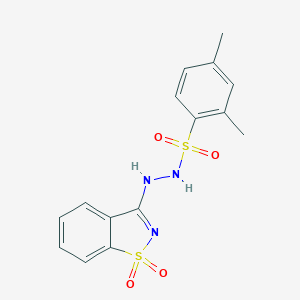
![4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoic acid](/img/structure/B509058.png)
![4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(2-thienylmethyl)amino]phenol](/img/structure/B509068.png)
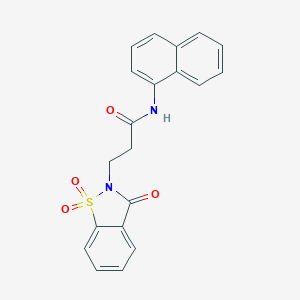
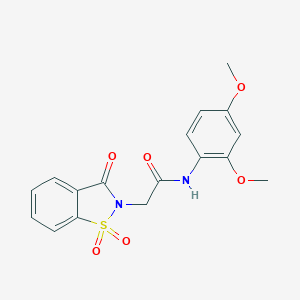

![2-{[(4-Chlorophenyl)(1,1-dioxido-1,2-benzisothiazol-3-YL)amino]methyl}phenol](/img/structure/B509081.png)
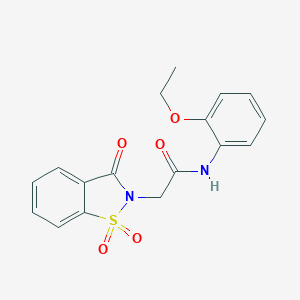
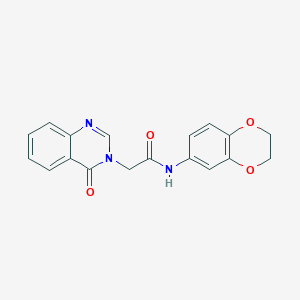
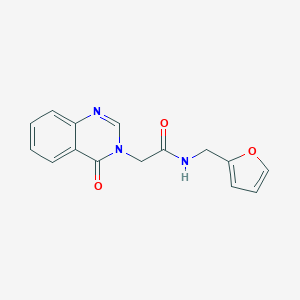
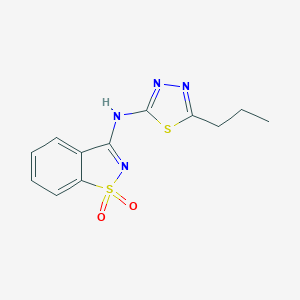

![ethyl 4-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate](/img/structure/B509103.png)
